molecular formula C17H28N2O3S B6565478 6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide CAS No. 1021208-59-2

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide

Cat. No.: B6565478
CAS No.: 1021208-59-2
M. Wt: 340.5 g/mol
InChI Key: JPHKHABOPPRDDA-UHFFFAOYSA-N
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Description

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide is a synthetic organic compound characterized by its complex molecular structure

Properties

IUPAC Name

6-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-14(2)18-17(20)8-6-5-7-13-19(4)23(21,22)16-11-9-15(3)10-12-16/h9-12,14H,5-8,13H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHKHABOPPRDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Amidation Reactions: The formation of the hexanamide moiety is often accomplished through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-methylbenzenesulfonamides: Compounds with similar sulfonamide groups.

    Hexanamides: Compounds with similar amide groups.

Uniqueness

6-(N-methyl4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

6-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide is a sulfonamide compound with potential biological activity, particularly as an inhibitor of the METTL3 enzyme. This compound has garnered interest in pharmacological research due to its implications in treating various diseases, including cancer and autoimmune disorders.

Chemical Structure and Properties

The molecular formula of 6-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide is C15H23N2O2SC_{15}H_{23}N_{2}O_{2}S. Its structure features a sulfonamide group, which is known for its diverse biological activities.

The primary mechanism of action for this compound is its role as an inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), an enzyme implicated in RNA methylation processes. Inhibition of METTL3 can lead to altered gene expression profiles, potentially impacting cell proliferation and survival, particularly in cancerous cells .

Inhibition of METTL3

Research indicates that compounds similar to 6-(N-methyl-4-methylbenzenesulfonamido)-N-(propan-2-yl)hexanamide exhibit significant inhibitory effects on METTL3 activity. This inhibition can disrupt the methylation of adenosine residues in RNA, affecting RNA stability and translation .

Anticancer Properties

Studies have shown that METTL3 inhibitors can induce apoptosis in various cancer cell lines. For instance, treatment with such inhibitors has resulted in reduced cell viability and increased apoptosis markers in leukemia cells, suggesting a potential therapeutic application for hematological malignancies .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. By modulating RNA methylation, it could influence the expression of pro-inflammatory cytokines, offering a dual therapeutic approach for inflammatory diseases .

Case Studies

  • Leukemia Treatment : A study involving the administration of METTL3 inhibitors demonstrated a significant reduction in tumor growth in xenograft models of leukemia. The treated groups showed higher rates of apoptosis compared to controls.
  • Autoimmune Disorders : Research has indicated that compounds targeting METTL3 can ameliorate symptoms in models of autoimmune diseases by reducing the expression of inflammatory markers.

Data Summary

PropertyValue
Molecular FormulaC15H23N2O2SC_{15}H_{23}N_{2}O_{2}S
Target EnzymeMETTL3
Biological ActivitiesAnticancer, Anti-inflammatory
Potential ApplicationsCancer therapy, Autoimmune treatment

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